2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is an organic compound that belongs to the class of diphenylethers This compound is characterized by the presence of a chlorophenoxy group and an ethoxyanilino sulfonyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the chlorophenoxy and ethoxyanilino sulfonyl intermediates. One common method involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with 4-ethoxyaniline in the presence of a sulfonyl chloride reagent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-(4-(4-chlorophenoxy)phenyl)acetic acid
Uniqueness
2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of both chlorophenoxy and ethoxyanilino sulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research applications .
Properties
Molecular Formula |
C22H21ClN2O5S |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H21ClN2O5S/c1-2-29-19-11-5-18(6-12-19)25-31(27,28)21-13-7-17(8-14-21)24-22(26)15-30-20-9-3-16(23)4-10-20/h3-14,25H,2,15H2,1H3,(H,24,26) |
InChI Key |
IITOSMAPWVNFQU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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